molecular formula C8H9N3O B13878136 3-hydrazinyl-4-methoxyBenzonitrile

3-hydrazinyl-4-methoxyBenzonitrile

Cat. No.: B13878136
M. Wt: 163.18 g/mol
InChI Key: GIBXTRGSDNQKFO-UHFFFAOYSA-N
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Description

3-hydrazinyl-4-methoxyBenzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, where the benzene ring is substituted with a hydrazinyl group (-NHNH2) at the third position and a methoxy group (-OCH3) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-4-methoxyBenzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-methoxybenzonitrile+hydrazine hydrateThis compound\text{4-methoxybenzonitrile} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-methoxybenzonitrile+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-4-methoxyBenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydrazinyl-4-methoxyBenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-4-methoxyBenzonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain biological applications.

    3-methoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3,5-dimethoxybenzonitrile: Contains additional methoxy groups, which can affect its chemical properties and reactivity.

Uniqueness

3-hydrazinyl-4-methoxyBenzonitrile is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties. The hydrazinyl group allows for specific interactions with biological targets, while the methoxy group enhances solubility and stability.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-hydrazinyl-4-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-6(5-9)4-7(8)11-10/h2-4,11H,10H2,1H3

InChI Key

GIBXTRGSDNQKFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)NN

Origin of Product

United States

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